

Ethylenethiourea Carcinogenicity: A Comparative Analysis in Rats and Mice

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Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B1671646*

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This guide provides a comprehensive comparison of the carcinogenic effects of **ethylenethiourea** (ETU) in rats and mice, drawing upon key experimental data. ETU, a degradation product of ethylene bisdithiocarbamate (EBDC) fungicides and also used in the rubber industry, has been the subject of extensive toxicological evaluation. Understanding the species-specific differences in its carcinogenicity is crucial for human health risk assessment.

Quantitative Analysis of Tumor Incidence

Oral administration of **ethylenethiourea** has been shown to induce tumors in both rats and mice, with notable differences in target organs. The primary target organ in rats is the thyroid gland, while in mice, tumors are observed in the thyroid gland, liver, and pituitary gland.^{[1][2][3]} The following tables summarize the dose-response relationships for tumor incidence in key studies conducted by the National Toxicology Program (NTP).

Carcinogenicity of Ethylenethiourea in F344/N Rats (2-Year Feed Study)

Dietary Concentration (ppm)	Sex	Thyroid Gland: Follicular Cell Adenoma	Thyroid Gland: Follicular Cell Carcinoma
0	Male	0/49 (0%)	1/49 (2%)
83	Male	9/46 (20%)	3/46 (7%)
250	Male	23/50 (46%)	26/50 (52%)
0	Female	1/50 (2%)	2/50 (4%)
83	Female	6/44 (14%)	1/44 (2%)
250	Female	28/49 (57%)	8/49 (16%)

Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.

Carcinogenicity of Ethylenethiourea in B6C3F1 Mice (2-Year Feed Study)

Dietary Concentration (ppm)	Sex	Thyroid Gland: Follicular Cell Adenoma	Thyroid Gland: Follicular Cell Carcinoma	Liver: Hepatocellular Adenoma	Liver: Hepatocellular Carcinoma	Pituitary Gland: Adenoma
0	Male	0/50 (0%)	1/50 (2%)	11/49 (22%)	13/49 (27%)	0/44 (0%)
100	Male	1/49 (2%)	0/49 (0%)	16/50 (32%)	19/50 (38%)	0/42 (0%)
330	Male	26/50 (52%)	5/50 (10%)	9/50 (18%)	45/50 (90%)	8/41 (20%)
0	Female	0/50 (0%)	0/50 (0%)	9/50 (18%)	2/50 (4%)	10/47 (21%)
330	Female	2/50 (4%)	0/50 (0%)	2/50 (4%)	29/50 (58%)	19/49 (39%)
1000	Female	35/50 (70%)	8/50 (16%)	33/50 (66%)	47/50 (94%)	26/49 (53%)

Data from NTP Technical Report 388. The incidences are presented as the number of animals with tumors / number of animals examined.

Experimental Protocols

The data presented above is primarily from the National Toxicology Program (NTP) Technical Report 388, which involved two-year chronic toxicity and carcinogenicity studies of **ethylenethiourea**.^[4]

Animal Models:

- Rats: Male and female F344/N rats.
- Mice: Male and female B6C3F1 mice.

Administration of Test Substance:

- **Ethylenethiourea** (99% pure) was administered in the feed.
- The studies included groups with adult-only exposure, perinatal-only exposure (dietary exposure of dams prior to breeding and throughout gestation and lactation), and combined perinatal and adult exposure.[\[4\]](#)

Dosage:

- Rats (Adult Exposure): Dietary concentrations of 0, 83, and 250 ppm.
- Mice (Adult Exposure): Dietary concentrations of 0, 100, 330, and 1000 ppm.

Study Duration:

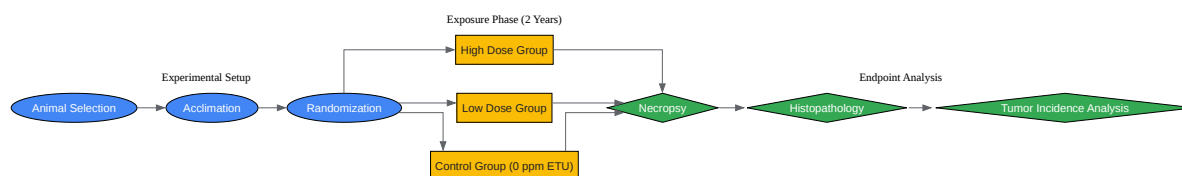
- The animals were exposed to ETU for two years.

Pathology and Tumor Assessment:

- At the end of the study, a complete necropsy was performed on all animals.
- Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
- The diagnosis of neoplasms was based on histopathological evaluation by a board-certified veterinary pathologist and was subject to a quality assurance and peer review process.

Visualizing Experimental Design and Mechanism

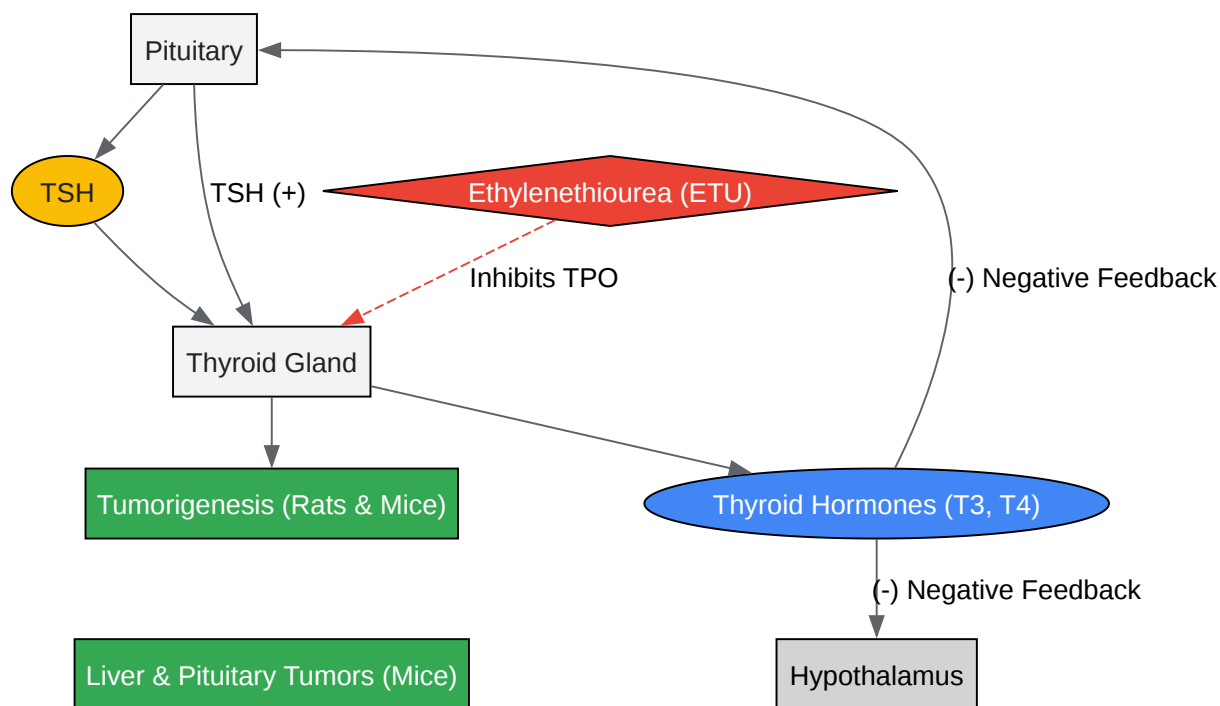
To better understand the experimental approach and the proposed mechanism of ETU's carcinogenicity, the following diagrams are provided.



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A typical workflow for a 2-year carcinogenicity bioassay.

The primary mechanism for ETU-induced thyroid tumors is believed to be non-genotoxic and involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. ETU inhibits the thyroid peroxidase (TPO) enzyme, which is essential for thyroid hormone synthesis. This leads to a decrease in circulating thyroid hormones (T3 and T4), triggering a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic TSH stimulation of the thyroid follicular cells can lead to hyperplasia and, ultimately, neoplasia.



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Proposed mechanism of ETU-induced thyroid carcinogenesis.

Conclusion

In summary, **ethylenethiourea** is a potent carcinogen in both rats and mice, but with distinct target organ specificity. In rats, the carcinogenic effects are primarily confined to the thyroid gland. In contrast, mice exhibit a broader range of tumors, affecting the thyroid gland, liver, and pituitary gland. The underlying mechanism for thyroid carcinogenesis is linked to the disruption of the HPT axis, leading to chronic TSH stimulation. These species-specific differences are critical considerations for extrapolating rodent carcinogenicity data to human health risk assessment.

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